N,N-Dimethyl-2-{[1-(1,3-thiazol-2-yl)ethyl]amino}acetamide
Description
N,N-Dimethyl-2-{[1-(1,3-thiazol-2-yl)ethyl]amino}acetamide is a heterocyclic acetamide derivative characterized by a thiazole ring and a dimethylaminoethylamino side chain. The thiazole moiety (a five-membered ring containing sulfur and nitrogen) contributes to its electronic and steric properties, while the dimethylamino group enhances basicity and solubility in polar solvents. This compound is structurally related to bioactive molecules targeting enzymes like monoamine oxidases (MAOs) . Its synthesis likely involves carbodiimide-mediated coupling of diphenylacetic acid derivatives with thiazole-containing amines, as seen in analogous compounds .
Properties
CAS No. |
1341711-91-8 |
|---|---|
Molecular Formula |
C9H15N3OS |
Molecular Weight |
213.30 g/mol |
IUPAC Name |
N,N-dimethyl-2-[1-(1,3-thiazol-2-yl)ethylamino]acetamide |
InChI |
InChI=1S/C9H15N3OS/c1-7(9-10-4-5-14-9)11-6-8(13)12(2)3/h4-5,7,11H,6H2,1-3H3 |
InChI Key |
HZUGIUGOPTYSCR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=CS1)NCC(=O)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-{[1-(1,3-thiazol-2-yl)ethyl]amino}acetamide typically involves the reaction of 2-amino-1,3-thiazole with N,N-dimethylacetamide under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, and the product is purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-2-{[1-(1,3-thiazol-2-yl)ethyl]amino}acetamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted thiazole derivatives with various functional groups.
Scientific Research Applications
N,N-Dimethyl-2-{[1-(1,3-thiazol-2-yl)ethyl]amino}acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-{[1-(1,3-thiazol-2-yl)ethyl]amino}acetamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, the compound can interfere with cellular signaling pathways, contributing to its anticancer properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Spectroscopic and Physicochemical Differences
NMR Signals :
- Target Compound : Expected singlet for N,N-dimethyl (~δ 2.2–2.3) and multiplet for thiazole protons (~δ 7.1–7.4) .
- 2,2-Diphenyl-N-(1,3-thiazol-2-yl)acetamide : Distinct aromatic protons (δ 7.07–7.40) and acetamide carbonyl (δ 169.18) .
- Dichlorophenyl Analogue : Downfield shifts for Cl-substituted aryl protons (δ 7.74–7.78) .
Mass Spectrometry :
Crystallographic and Stability Data
- The target compound’s dimethylamino group may reduce hydrogen-bonding capacity compared to non-alkylated analogs like 2,2-diphenyl-N-(1,3-thiazol-2-yl)acetamide, which forms R₂²(8) hydrogen-bonded dimers .
- Dichlorophenyl derivatives exhibit twisted conformations (79.7° dihedral angle) that influence packing and solubility .
Key Research Findings
- Synthetic Routes : Carbodiimide-mediated coupling (e.g., EDC/HCl) is common for acetamide-thiazole derivatives .
- Bioactivity : Thiazole-acetamides show promise in neurodegenerative disease research due to MAO inhibition .
- Spectroscopic Trends : Halogen substituents (F, Cl) induce predictable downfield shifts in NMR, aiding structural elucidation .
Biological Activity
N,N-Dimethyl-2-{[1-(1,3-thiazol-2-yl)ethyl]amino}acetamide is a thiazole-derived compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its thiazole ring, which is known for conferring various biological properties. The presence of the dimethylamino group enhances its solubility and potential bioactivity.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, a study highlighted the antibacterial effects of various thiazole compounds against resistant strains of Staphylococcus aureus and Enterococcus faecium. Notably, compounds bearing thiazole rings demonstrated enhanced activity against Gram-positive bacteria and drug-resistant fungal strains .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3h | S. aureus | 0.015 mg/mL |
| 3j | E. faecium | 0.020 mg/mL |
| 7 | Candida auris | 0.025 mg/mL |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. A notable investigation reported that related thiazole compounds exhibited potent cytotoxic effects on melanoma and pancreatic cancer cell lines. The lead compound from this series induced apoptosis and autophagy in cancer cells, demonstrating its dual mechanism of action .
Case Study: In Vivo Efficacy
In vivo studies using an A375 xenograft model in mice showed that the lead thiazole derivative significantly reduced tumor growth compared to controls. The compound's pharmacokinetic profile indicated favorable absorption and distribution characteristics, making it a promising candidate for further development in cancer therapy .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazole derivatives. Variations in substituents on the thiazole ring can significantly influence their efficacy against different biological targets. For example, modifications to the amino group or the introduction of additional functional groups have been shown to enhance both antimicrobial and anticancer properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
